1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 It is a derivative of benzene, characterized by the presence of methoxy and fluoromethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene typically involves the introduction of methoxy and fluoromethoxy groups onto a benzene ring. One common method involves the reaction of 1,3-dimethoxybenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The methoxy and fluoromethoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene: Similar structure but with different positioning of the fluorine atoms.
1-Fluoro-3,5-dimethoxybenzene: Contains only one fluorine atom, leading to different chemical properties
Properties
Molecular Formula |
C9H10F2O3 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
5-fluoro-2-(fluoromethoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-7-3-6(11)4-8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
InChI Key |
INTGBDPPICFDDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCF)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.